5-Amino-1-naphthol

Übersicht

Beschreibung

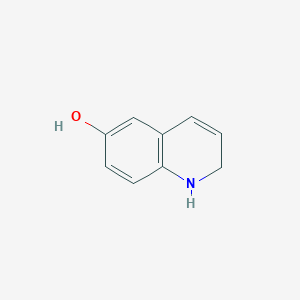

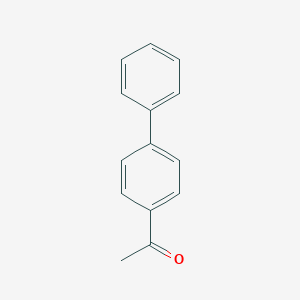

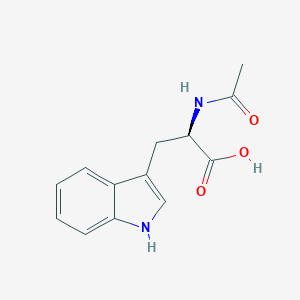

5-Amino-1-naphthol is a compound with the formula C10H9NO and a molecular weight of 159.1846 . It appears as a grey powder . It is used as a coupling component for azo dyes and as an intermediate for sulfur dyes .

Synthesis Analysis

5-Amino-1-naphthol can be synthesized by adding 1-Aminonaphthalene-5-sulfonic acid paste to molten sodium hydroxide at 200°C, and the reaction is completed by heating slowly to 250°C and maintaining this temperature for 3 hours . After dilution and careful neutralization with hydrochloric acid, 5-amino-1-naphthol precipitates in 85% yield .Molecular Structure Analysis

The IUPAC Standard InChI for 5-Amino-1-naphthol is InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

5-Amino-1-naphthol can form a semiconducting film that exhibits reversible, well-defined oxidation-reduction response in both aqueous solutions of pH from 1 to 13 and protic non-aqueous solutions . It can also be used to form a composite with reduced graphene oxide (RGO) through electrochemical polymerization .Physical And Chemical Properties Analysis

5-Amino-1-naphthol has a melting point of 190 °C (dec.) (lit.) . It is a grey powder .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Amino-1-naphthol is used in various areas of research including Life Science, Material Science, and Chemical Synthesis . It serves as a key component in the synthesis of a wide range of chemical compounds.

Preparation of Derivatives

The compound is used in the preparation of 4-acylaminophenoxypropanolamine (10-15) and 5-acylaminonaphthyloxypropanolamine (21-24) derivatives . These derivatives are investigated for their beta-adrenergic receptor binding affinity .

Electropolymerization

5-Amino-1-naphthol is used in the electropolymerization process . The electropolymerization of 5-amino-1-naphthol in the presence of HClO4 and H4SiW12O40 onto the surface of Au electrode covered with reduced graphene oxide (RGO) sheets results in a new composite .

Creation of Composites

The compound is used in the creation of composites based on reduced graphene oxide (RGO) . A new composite based on RGO and poly (5-amino-1-naphthol) (P5A1N) was synthesized .

Functionalization of RGO Sheets

5-Amino-1-naphthol is used in the covalent functionalization of RGO sheets . The RGO sheets covalently functionalized with P5A1N can support 1,4-phenylene diisothiocyanate (PDITC), a compound used as a cross-linking agent for various biological applications .

Interaction with PDITC

The compound is used to demonstrate the interaction of 1,4-phenylene diisothiocyanate (PDITC) with the Poly (5-Amino-1-naphtol)/Reduced Graphene Oxide Composite . The chemical adsorption of PDITC onto the RGO sheets covalently functionalized with P5A1N involves the appearance of new functional groups of the type thiourea .

Safety and Hazards

5-Amino-1-naphthol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment, avoid dust formation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Wirkmechanismus

Target of Action

The primary target of 5-Amino-1-naphthol is the central cholinergic system . This system plays a crucial role in cognitive functions, and its dysfunction is associated with severe cognitive disorders .

Mode of Action

5-Amino-1-naphthol interacts with its targets by inhibiting acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions . By inhibiting this enzyme, 5-Amino-1-naphthol increases the levels of acetylcholine in the brain, thereby enhancing cognitive functions .

Biochemical Pathways

The compound affects the acetylcholine metabolic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced signal transmission across neurons, which is crucial for cognitive functions .

Result of Action

The inhibition of acetylcholinesterase by 5-Amino-1-naphthol leads to an increase in acetylcholine levels, which enhances cognitive functions . In animal models, it has shown efficacy as a cognition enhancer, reversing amnesia and improving memory .

Eigenschaften

IUPAC Name |

5-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIBQNVRTVLOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134016-72-1, 63134-21-4 (hydrochloride) | |

| Record name | Poly(5-amino-1-naphthol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134016-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058894 | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-naphthol | |

CAS RN |

83-55-6 | |

| Record name | 5-Amino-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG7EQ6HH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 5-amino-1-naphthol is C10H9NO, and its molecular weight is 159.19 g/mol [].

ANone: Various spectroscopic techniques have been employed to characterize 5-amino-1-naphthol and its derivatives. These include Infrared (IR) spectroscopy [, , , ], Raman spectroscopy [, , ], X-ray photoelectron spectroscopy (XPS) [], and Nuclear Magnetic Resonance (NMR) spectroscopy [].

ANone: 5-Amino-1-naphthol can be electropolymerized to form thin films, exhibiting redox behavior dependent on the surrounding media. In acidic aqueous solutions, proton exchange dominates the charge compensation process. Conversely, in acidic or neutral non-aqueous solutions, anion exchange is predominant [].

ANone: Yes, poly(5-amino-1-naphthol) (P5A1N) has shown promise in sensor development. For instance, it has been utilized as a selective membrane in nitric oxide (NO) sensors due to its ability to effectively reject various interfering species [, , ]. Furthermore, its incorporation into a bilayer configuration with overoxidized polypyrrole has been explored for cholesterol detection, demonstrating enhanced selectivity and sensitivity [].

ANone: Yes, 5-amino-1-naphthol demonstrates compatibility with other materials. For example, it can be combined with reduced graphene oxide (RGO) to create a composite []. This composite exhibits covalent functionalization between RGO and P5A1N, as evidenced by changes in their respective IR and Raman spectra. This material has potential applications in supporting compounds like 1,4-phenylene diisothiocyanate (PDITC), a cross-linking agent used in biological applications.

ANone: While not directly involved in catalysis, 5-amino-1-naphthol serves as a substrate for the enzyme 1-naphthol-2-hydroxylase (1-NH) [, ]. This enzyme, found in certain Pseudomonas species capable of degrading carbaryl (a pesticide), utilizes 5-amino-1-naphthol with a relative activity of 54% compared to its preferred substrate, 1-naphthol. This enzymatic conversion contributes to the biodegradation pathway of carbaryl.

ANone: Yes, computational methods like ADC(2) and TD-DFT have been employed to investigate charge transfer in excited states of supramolecular complexes incorporating 5-amino-1-naphthol as a donor molecule []. These studies provide valuable insights into the electronic properties and behavior of these complexes, potentially informing the design of novel materials with tailored properties.

ANone: Structural modifications to 5-amino-1-naphthol can significantly impact its properties. For example, the position of the amino group on the naphthalene ring influences the formation of dimeric ions during laser desorption/ionization []. Moreover, introducing acyl substituents to the amino group alters the binding affinity of resulting phenoxypropanolamine and naphthyloxypropanolamine derivatives towards β-adrenergic receptors [].

ANone: Studies have shown that substituents on 5-amino-1-naphthol affect its metal-ligand stability constants with metal ions like Cu(II), Cd(II), and Cr(III) []. For instance, the introduction of phenylthiocarbamido and p-chlorophenylthiocarbamido groups at the 5-position alters the proton-ligand and metal-ligand stability constants, highlighting the role of substituents in modulating the coordination behavior of these compounds.

ANone: Yes, incorporating 5-amino-1-naphthol into specific polymer structures can improve stability. For example, synthesizing poly(urethane-amide)s using a 5-amino-1-naphthol-derived diol chain extender has been shown to enhance thermal stability compared to traditional polyurethanes [].

ANone: 5-Amino-1-naphthol serves as a valuable building block in polymer chemistry. It can be reacted with various compounds to generate monomers for synthesizing diverse polymers, including poly(ester amide ester)s [], arylene sulfone ether polyimides and polyamides [], pyridine-based poly(ether imide)s [], and poly(urethane-amide)s []. These polymers often exhibit desirable properties such as high thermal stability and good solubility, making them suitable for various applications.

ANone: Yes, studies have shown that certain bacterial species can utilize substituted naphthalenesulfonates, including 5-amino-1-naphthalenesulfonic acid, as their sole sulfur source []. The bacteria cleave the sulfonate group, releasing 5-amino-1-naphthol as a byproduct. This microbial desulfonation process highlights the biodegradability potential of 5-amino-1-naphthol and its sulfonated derivatives in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

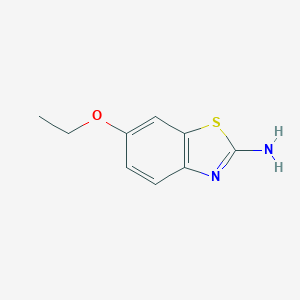

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)

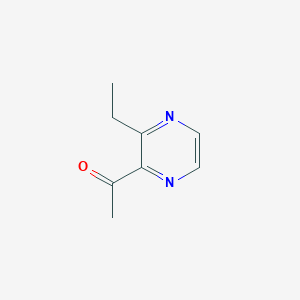

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)